3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

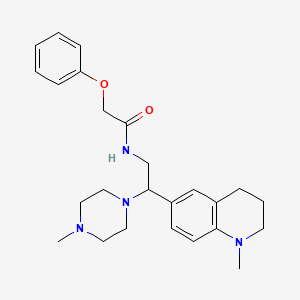

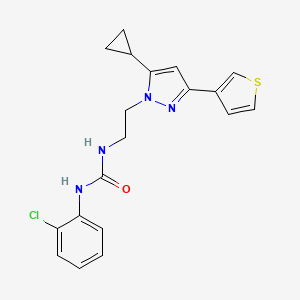

The compound “3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a carbonyl group (C=O), a benzonitrile group (a benzene ring attached to a nitrile group, -C≡N), and a sulfonyl group (SO2) attached to a 1-methyl-1H-pyrazol-4-yl group .

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions like nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the diazepane ring could introduce some strain into the molecule, potentially making it more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar sulfonyl, carbonyl, and nitrile groups in this compound would likely make it polar and potentially soluble in polar solvents .科学的研究の応用

Activating Groups for Ring Expansion

- Ring Expansion and Homologations : Activating groups such as benzoyl and arylsulfonyl have been investigated for their ability to induce ring expansions when reacting with diazo compounds. This research has led to the synthesis of various derivatives through ring expansion processes, which are critical for the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Dean & Park, 1976).

Cycloaddition Reactions

- Synthesis of Cyclopropanes : Enantiopure sulfinyl and sulfonyl pyrazolines have been used to afford cyclopropanes and oxabicyclo derivatives with high yields and optical purity. These findings have significant implications for the synthesis of cyclopropane-based pharmaceuticals, showcasing the versatility of sulfonyl pyrazolines in organic synthesis (Cruz Cruz et al., 2009).

Heterocyclic Compound Synthesis

- Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has demonstrated promising antimicrobial activities. This research highlights the role of sulfonyl-bearing compounds in the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Darwish et al., 2014).

Transformations and Reactivity

- Reactivity and Transformations : Studies on the thermal and photolytic transformations of sulfonyl-substituted spirocyclic 3H-pyrazoles have provided insights into the reactivity of these compounds under various conditions. Such research is fundamental for understanding the stability and reactivity of sulfonyl-containing heterocycles, which are crucial for their applications in organic synthesis and drug development (Vasin et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-20-13-16(12-19-20)26(24,25)22-7-3-6-21(8-9-22)17(23)15-5-2-4-14(10-15)11-18/h2,4-5,10,12-13H,3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIADRCOCHOKCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)

![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)

![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)

![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)

![N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2590610.png)